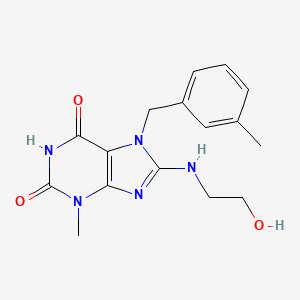
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, an isoxazole ring, and a sulfonamide group. These functional groups are common in many biologically active compounds and pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonamide would likely make it soluble in polar solvents .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Agents
Research on novel heterocyclic compounds containing a sulfonamido moiety has demonstrated potential antibacterial properties, highlighting the compound's relevance in addressing antibiotic resistance. Compounds synthesized with related structures have shown significant activities against various bacterial strains, underscoring their potential as novel antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, studies on sulfonamide derivatives have reported good antifungal activity against different fungal strains, suggesting their utility in antifungal drug development (Badgujar, More, & Meshram, 2018).
Antitumor Agents
Sulfonamide 1,2,3-triazole derivatives have been synthesized and evaluated for their in vitro antitumor activity. Notably, certain compounds in this category exhibited significant anticancer activity against the MCF-7 cancer cell line, revealing the potential of sulfonamide derivatives in cancer therapy (Elgogary, Khidre, & El-Telbani, 2020).
Antioxidant Agents
The synthesis and evaluation of sulfonamide derivatives containing heterocyclic rings have also been explored for their antioxidant activities. These compounds have shown significant inhibitory potentials and potent antioxidant properties, indicating their potential in oxidative stress-related disease management (Pillai et al., 2019).
Carbonic Anhydrase Inhibitors
The development of sulfonamide-based compounds as carbonic anhydrase inhibitors highlights their potential in treating conditions like glaucoma, epilepsy, and edema. Recent studies have synthesized new derivatives exhibiting potent inhibitory activity against carbonic anhydrase isoenzymes, suggesting their therapeutic utility in related disorders (Kucukoglu et al., 2016).
Polymeric Material Modification
Research involving the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including sulfonamide derivatives, has shown improved thermal stability and biological activity. These modifications enhance the material's application in medical fields, such as drug delivery systems and wound dressing materials (Aly & El-Mohdy, 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-8-7-9(2)16(14-8)6-5-13-20(17,18)12-10(3)15-19-11(12)4/h7,13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZWAZFSMNKJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=C(ON=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

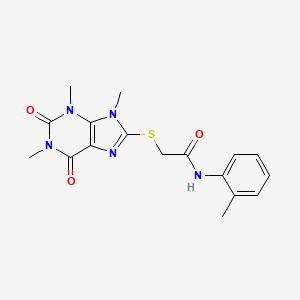
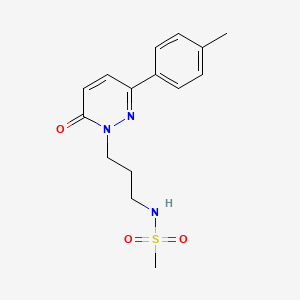
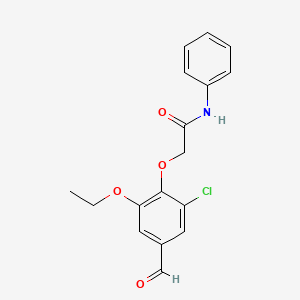
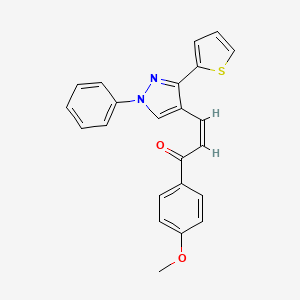
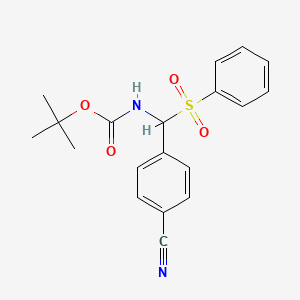

![(3As,8aS)-4-methoxy-7,7-dimethyl-2,3,3a,6,8,8a-hexahydrofuro[3,2-c]azepine](/img/structure/B2569011.png)

![N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
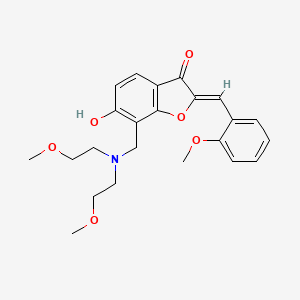
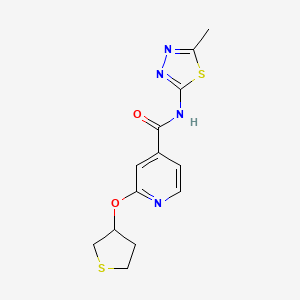
![5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2569019.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2569022.png)
